molecular formula C13H14N2O2 B2997668 N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide CAS No. 2411275-71-1

N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide

Cat. No.: B2997668
CAS No.: 2411275-71-1
M. Wt: 230.267
InChI Key: GNHAFZFIEVRZQE-UHFFFAOYSA-N
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Description

N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide typically involves the reaction of 2-aminophenol with an aldehyde under reflux conditions to form the benzoxazole core . The resulting benzoxazole is then reacted with an appropriate alkylating agent to introduce the 2-methyl group. Finally, the prop-2-enamide moiety is introduced through a reaction with acryloyl chloride under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern and the presence of the prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-12(16)14-8-7-10-5-4-6-11-13(10)15-9(2)17-11/h3-6H,1,7-8H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHAFZFIEVRZQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)CCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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